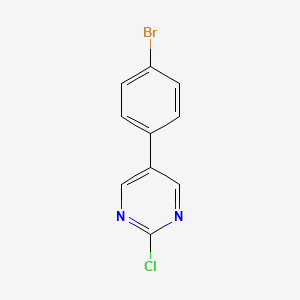

5-(4-Bromophenyl)-2-chloropyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

27794-00-9 |

|---|---|

Molecular Formula |

C10H6BrClN2 |

Molecular Weight |

269.52 g/mol |

IUPAC Name |

5-(4-bromophenyl)-2-chloropyrimidine |

InChI |

InChI=1S/C10H6BrClN2/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H |

InChI Key |

HUZUIPCKZHNORT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2)Cl)Br |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 5 4 Bromophenyl 2 Chloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing halogenated pyrimidines. This reaction involves the attack of a nucleophile on the electron-deficient pyrimidine (B1678525) ring, leading to the displacement of a halide leaving group through an addition-elimination mechanism. The reactivity and regioselectivity of this process are governed by the inherent electronic distribution within the pyrimidine ring and the influence of its substituents.

Regioselectivity in Nucleophilic Displacement at C-2, C-4, C-5, and C-6 Positions of Pyrimidine Systems

The pyrimidine ring possesses four carbon atoms (C-2, C-4, C-5, and C-6) that can potentially undergo nucleophilic attack. The positions most susceptible to SNAr are those that are ortho or para to the ring nitrogen atoms, as these positions are the most electron-deficient. Consequently, nucleophilic attack on pyrimidine systems is generally favored at the C-2, C-4, and C-6 positions. The C-5 position is typically less reactive towards nucleophiles due to its lower electron deficiency.

In dihalogenated pyrimidines, such as 2,4-dichloropyrimidine (B19661), nucleophilic substitution generally occurs selectively at the C-4 position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C-4 position, as the charge can be delocalized onto both ring nitrogen atoms. However, this selectivity can be altered by the presence of other substituents on the ring.

Influence of Electronic and Steric Factors on SNAr Reactivity and Selectivity

The regioselectivity of SNAr reactions on pyrimidine rings is highly sensitive to both electronic and steric factors. Electron-withdrawing groups on the pyrimidine ring enhance its electrophilicity and thus increase the rate of nucleophilic attack. Conversely, electron-donating groups decrease the reactivity of the ring towards nucleophiles.

The position of these substituents is crucial in directing the regioselectivity. For instance, in 2,4-dichloropyrimidines, an electron-withdrawing substituent at the C-5 position generally directs nucleophilic attack to the C-4 position. In contrast, an electron-donating group at the C-6 position can steer the substitution towards the C-2 position. Steric hindrance can also play a significant role; bulky substituents adjacent to a potential reaction site can impede the approach of a nucleophile, thereby favoring attack at a less sterically hindered position.

Mechanistic Pathways of Nucleophilic Attack on 5-(4-Bromophenyl)-2-chloropyrimidine

In the case of this compound, the molecule presents two potential sites for nucleophilic attack: the C-2 position bearing a chloro group and the C-4 position of the bromophenyl ring. However, the electron-deficient nature of the pyrimidine ring makes the C-2 position significantly more susceptible to SNAr than the bromophenyl ring. The reaction is expected to proceed via a classical addition-elimination mechanism, as depicted in Figure 1.

Figure 1. Proposed Mechanism for SNAr at the C-2 Position

The first step involves the attack of a nucleophile (Nu⁻) at the C-2 position, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring. In the second, typically faster step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the 2-substituted product. The presence of the 4-bromophenyl group at the C-5 position is expected to have a modest electronic influence on the reactivity of the C-2 position.

Cross-Coupling Reactions of this compound

Cross-coupling reactions, particularly those catalyzed by transition metals, provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the further diversification of the this compound scaffold. The presence of two distinct carbon-halogen bonds (C-Cl and C-Br) offers opportunities for selective and sequential functionalization.

C-C Bond Formation via Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are highly effective for forming new C-C bonds at the halogenated positions of this compound. The relative reactivity of the C-Cl and C-Br bonds in palladium-catalyzed reactions generally follows the order C-I > C-Br > C-Cl. This differential reactivity allows for selective cross-coupling at the more reactive C-Br bond on the phenyl ring, while leaving the C-Cl bond on the pyrimidine ring intact for subsequent transformations.

A notable example is the Suzuki-Miyaura cross-coupling, which involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. Studies on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have demonstrated the feasibility of selective Suzuki coupling at the C-Br position. nih.gov A similar reactivity pattern is anticipated for this compound, allowing for the synthesis of biaryl structures.

Table 1: Representative Palladium-Catalyzed C-C Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or vinyl pyrimidine |

| Heck | Alkene | Pd(0) catalyst, Base | Aryl-substituted alkene |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-substituted alkyne |

Other Carbon-Heteroatom Coupling Transformations

Beyond C-C bond formation, palladium- and copper-catalyzed reactions are instrumental in forging carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. These transformations are crucial for introducing a wide range of functional groups onto the this compound core.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that enables the coupling of amines with aryl halides. This method is a powerful alternative to classical SNAr for the formation of C-N bonds, particularly with less nucleophilic amines. Given the two halide positions, selective amination could potentially be achieved.

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed methods, it remains a valuable tool, especially for the synthesis of diaryl ethers.

Table 2: Potential Carbon-Heteroatom Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd(0) or Pd(II) catalyst, Ligand, Base | Aryl amine |

| Ullmann Condensation | Alcohol, amine, or thiol | Cu(I) or Cu(II) catalyst, Ligand, Base | Diaryl ether, aryl amine, or aryl thioether |

| C-S Cross-Coupling | Thiol | Pd(II) catalyst, Ligand, Base | Aryl thioether |

The selective functionalization of either the C-Cl or C-Br bond in this compound through these cross-coupling reactions allows for a modular and versatile approach to the synthesis of complex, highly substituted pyrimidine derivatives.

Electrophilic Substitution Considerations in this compound Systems

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly deactivates the ring towards electrophilic substitution reactions, making them considerably more challenging compared to benzene (B151609) or even pyridine (B92270). brainly.combhu.ac.in The nitrogen atoms withdraw electron density from the ring system, reducing its nucleophilicity and making it less susceptible to attack by electrophiles. researchgate.net For an electrophilic substitution to occur on an unactivated pyrimidine, harsh reaction conditions are typically necessary, and the yields are often low.

When electrophilic substitution does occur on the pyrimidine ring, it is known to preferentially take place at the C-5 position, as it is the most electron-rich position in the pyrimidine nucleus. slideshare.net In this compound, the C-5 position is already substituted. Therefore, any potential electrophilic attack on the pyrimidine ring would be directed to the remaining unsubstituted positions, which is highly unlikely given the deactivating nature of the ring and its substituents.

Electrophilic substitution on the 4-bromophenyl ring is a more plausible scenario. The bromine atom is an ortho-, para-directing deactivator. Since the para position is occupied by the pyrimidine ring, electrophilic attack would be directed to the ortho positions of the bromophenyl ring.

Table 1: Predicted Reactivity of this compound towards Electrophilic Aromatic Substitution

| Electrophilic Reagent | Predicted Site of Reaction | Rationale |

| HNO₃/H₂SO₄ (Nitration) | Ortho position of the bromophenyl ring | The pyrimidine ring is strongly deactivated. The bromophenyl ring is more susceptible to electrophilic attack, with the bromine atom directing the incoming electrophile to the ortho positions. |

| Br₂/FeBr₃ (Bromination) | Ortho position of the bromophenyl ring | Similar to nitration, the bromophenyl ring is the more reactive site for electrophilic bromination. |

| SO₃/H₂SO₄ (Sulfonation) | Ortho position of the bromophenyl ring | The sulfonating agent will preferentially attack the less deactivated aromatic system, which is the bromophenyl ring. |

It is important to note that the presence of multiple activating groups is often crucial for successful electrophilic substitution on the pyrimidine ring itself. researchgate.net Without such activation, the inherent unreactivity of the pyrimidine core in this compound makes electrophilic substitution on this moiety exceedingly difficult.

Reductive Transformations and Dehalogenation Studies

The presence of halogen substituents on both the pyrimidine and phenyl rings of this compound opens up avenues for reductive transformations, particularly dehalogenation. Catalytic hydrogenation is a common method for the reduction of various functional groups, including the removal of halogen atoms. acsgcipr.org

The chlorine atom at the C-2 position of the pyrimidine ring is susceptible to hydrogenolysis. The catalytic hydrogenation of chloropyrimidines can be achieved using a suitable catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source and a base to neutralize the hydrogen chloride formed during the reaction. google.com The general mechanism for such heterogeneous catalytic hydrogenations involves the adsorption of the substrate onto the catalyst surface, followed by reaction with adsorbed hydrogen. researchgate.net

The bromine atom on the phenyl ring can also be removed under catalytic hydrogenation conditions, although the relative reactivity of the C-Cl and C-Br bonds can vary depending on the specific reaction conditions. In some instances, selective dehalogenation can be achieved. For example, it is possible to selectively remove one halogen over another by careful selection of the catalyst and reaction parameters. nih.gov

Table 2: Potential Reductive Dehalogenation Products of this compound

| Product | Reaction Conditions | Comments |

| 5-(4-Bromophenyl)pyrimidine | Catalytic hydrogenation (e.g., Pd/C, H₂) with a base | Selective removal of the more labile chloro group at the C-2 position of the pyrimidine ring. |

| 5-Phenyl-2-chloropyrimidine | Conditions favoring selective C-Br bond cleavage | This would require specific catalytic systems that preferentially cleave aryl-bromine bonds over heteroaryl-chlorine bonds. |

| 5-Phenylpyrimidine | More forcing catalytic hydrogenation conditions | Complete dehalogenation of both the chloro and bromo substituents. |

The choice of solvent, temperature, pressure, and catalyst are all critical parameters that can be tuned to control the outcome of the reductive dehalogenation. For instance, iridium-catalyzed hydrogenations have been shown to be effective for the reduction of certain pyrimidine derivatives. nih.gov While specific studies on this compound are not prevalent in the literature, the general principles of reductive dehalogenation of halo-aromatic and halo-heteroaromatic compounds provide a strong basis for predicting its behavior in such transformations.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 5 4 Bromophenyl 2 Chloropyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and proximity of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

One-dimensional ¹H and ¹³C NMR spectra offer foundational insights into the molecular structure of 5-(4-Bromophenyl)-2-chloropyrimidine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the aromatic protons on the pyrimidine (B1678525) and bromophenyl rings appear in the characteristic downfield region (typically δ 7.0-9.0 ppm). The two protons on the pyrimidine ring are expected to appear as a singlet due to their chemical equivalence. The four protons on the 4-bromophenyl ring will exhibit a classic AA'BB' system, often appearing as two distinct doublets, reflecting the symmetrical substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for each of the ten carbon atoms. The carbons of the pyrimidine ring are significantly influenced by the electronegative nitrogen and chlorine atoms, causing them to resonate at different chemical shifts. Similarly, the carbons of the bromophenyl ring can be unambiguously assigned. The carbon atom directly bonded to the bromine (C-Br) will show a characteristic shift, while the other carbons will be influenced by their position relative to the pyrimidine substituent.

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity / Remarks |

|---|---|---|---|

| Pyrimidine H-4, H-6 | ¹H | ~8.8 - 9.0 | s (singlet) |

| Bromophenyl H-2', H-6' | ¹H | ~7.7 - 7.9 | d (doublet) |

| Bromophenyl H-3', H-5' | ¹H | ~7.5 - 7.7 | d (doublet) |

| Pyrimidine C-2 | ¹³C | ~160 - 162 | Affected by Cl and two N atoms |

| Pyrimidine C-4, C-6 | ¹³C | ~157 - 159 | Chemically equivalent |

| Pyrimidine C-5 | ¹³C | ~130 - 132 | Point of ring connection |

| Bromophenyl C-1' | ¹³C | ~135 - 137 | Quaternary carbon |

| Bromophenyl C-2', C-6' | ¹³C | ~130 - 132 | Adjacent to pyrimidine substituent |

| Bromophenyl C-3', C-5' | ¹³C | ~132 - 134 | Meta to pyrimidine substituent |

| Bromophenyl C-4' | ¹³C | ~123 - 125 | Carbon bearing Bromine |

While 1D NMR provides essential data, complex structures and subtle spectral overlaps often necessitate the use of two-dimensional (2D) NMR experiments for complete and unambiguous assignment. core.ac.ukipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show a clear correlation between the ortho and meta protons on the bromophenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically over 2-3 bonds) between protons and carbons. A key correlation would be observed between the bromophenyl protons (H-2'/H-6') and the pyrimidine carbon C-5, unequivocally confirming the connection point between the two aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₀H₆BrClN₂), the exact mass is 269.9406 u.

In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed. Due to the presence of bromine and chlorine, this peak would appear as a characteristic isotopic cluster. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, and chlorine has two (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio. This results in a distinctive M, M+2, and M+4 pattern for the molecular ion, which serves as a clear indicator of the presence of one bromine and one chlorine atom.

Under electron impact (EI) or collision-induced dissociation (CID), the molecule fragments in predictable ways. Key fragmentation pathways for this compound would likely involve:

Loss of a chlorine radical (•Cl), resulting in a fragment ion [M-Cl]⁺.

Loss of a bromine radical (•Br), resulting in [M-Br]⁺.

Cleavage of the C-C bond between the pyrimidine and phenyl rings.

| m/z (mass/charge) | Proposed Fragment Identity | Remarks |

|---|---|---|

| ~270/272/274 | [C₁₀H₆BrClN₂]⁺ | Molecular Ion ([M]⁺) cluster |

| ~235/237 | [C₁₀H₆BrN₂]⁺ | Loss of Chlorine ([M-Cl]⁺) |

| ~191/193 | [C₁₀H₆ClN₂]⁺ | Loss of Bromine ([M-Br]⁺) |

| ~155/157 | [C₈H₄Br]⁺ | Bromophenyl cation |

| ~114 | [C₄H₂ClN₂]⁺ | Chloropyrimidine cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, characteristic of C-H bonds on the aromatic rings.

C=C and C=N Ring Stretching: A series of bands in the 1400-1600 cm⁻¹ region corresponds to the stretching vibrations within the pyrimidine and phenyl rings.

C-Cl Stretching: A strong absorption is typically observed in the 600-800 cm⁻¹ region, indicative of the carbon-chlorine bond.

C-Br Stretching: The carbon-bromine bond vibration appears at a lower frequency, usually in the 500-600 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear in the 650-900 cm⁻¹ region and can be diagnostic of the substitution pattern on the aromatic rings.

Raman spectroscopy provides complementary information, as vibrations that are weak in the IR spectrum (e.g., symmetric stretches of non-polar bonds) may be strong in the Raman spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aromatic C=C / C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| Aromatic C-H In-Plane Bend | 1000 - 1300 | IR |

| Aromatic C-H Out-of-Plane Bend | 650 - 900 | IR |

| C-Cl Stretch | 600 - 800 | IR |

| C-Br Stretch | 500 - 600 | IR, Raman |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray diffraction (XRD) techniques are the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. nih.gov

Single crystal X-ray diffraction is the most powerful method for unambiguous structure determination. nih.gov By irradiating a suitable single crystal with X-rays and analyzing the resulting diffraction pattern, one can calculate the electron density map of the molecule and thereby determine the exact position of each atom.

This analysis provides a wealth of definitive structural data, including:

Bond Lengths: Precise measurement of the distance between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Torsion Angles: The dihedral angles that define the conformation of the molecule, such as the twist between the pyrimidine and bromophenyl rings.

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, revealing intermolecular interactions like π-π stacking or halogen bonding that stabilize the solid-state structure.

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |

| Bond Lengths (Å) | Precise interatomic distances (e.g., C-C, C-N, C-Cl, C-Br). |

| Bond Angles (°) | Angles between atoms (e.g., C-C-C, C-N-C). |

| Torsion Angles (°) | Defines the planarity and twist between molecular fragments. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the nature and prevalence of intermolecular contacts can be obtained.

A representative analysis of a similar crystal structure, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, highlights the key interactions that are likely to govern the solid-state assembly of this compound. nih.gov The analysis of this analog indicates that the crystal packing is predominantly stabilized by a combination of hydrogen bonds and other weak intermolecular forces.

The relative contributions of these interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. These plots provide a percentage contribution for each type of intermolecular contact.

Table 1: Percentage Contributions of Intermolecular Contacts for a Bromophenyl Pyrimidine Analog nih.gov

| Interaction Type | Contribution (%) |

| H···H | 36.2 |

| C···H/H···C | 21.6 |

| N···H/H···N | 12.2 |

| Br···H/H···Br | 10.8 |

| Other | 19.2 |

This interactive table summarizes the percentage contributions of the most significant intermolecular contacts determined from the Hirshfeld surface analysis of a closely related bromophenyl dihydropyridine (B1217469) derivative.

These findings underscore the complex interplay of various weak forces in the solid state of bromophenyl-substituted heterocyclic compounds. The insights gained from Hirshfeld surface analysis are crucial for understanding polymorphism, solubility, and other solid-state properties of these materials.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis of Halogenated Pyrimidines

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for the characterization of halogenated pyrimidines as it provides direct information about the chemical environment of the constituent atoms, including carbon, nitrogen, and the halogen substituents.

While specific XPS data for this compound is not extensively published, a comprehensive study on related halogenated pyrimidines, including 5-Br-2-Cl-pyrimidine, offers a detailed understanding of the core-level spectra. nih.govnih.gov The analysis of 5-Br-2-Cl-pyrimidine is particularly relevant as it shares the same substitution pattern on the pyrimidine ring.

The XPS spectra of halogenated pyrimidines exhibit characteristic peaks corresponding to the core-level electrons of the constituent atoms. The binding energies of these peaks are sensitive to the local chemical environment, providing valuable information about the electronic effects of the substituents.

Carbon (C 1s): The C 1s spectrum of a halogenated pyrimidine is typically complex, consisting of multiple components corresponding to the different carbon atoms in the pyrimidine and phenyl rings. The carbon atoms directly bonded to the electronegative nitrogen, chlorine, and bromine atoms will exhibit higher binding energies compared to the other carbon atoms.

Bromine (Br 3d): The Br 3d spectrum is characterized by a spin-orbit doublet (Br 3d5/2 and Br 3d3/2). The binding energy of these peaks is indicative of the C-Br bond.

Chlorine (Cl 2p): Similar to bromine, the Cl 2p spectrum also shows a spin-orbit doublet (Cl 2p3/2 and Cl 2p1/2). The position of these peaks confirms the presence of the C-Cl bond.

The experimental binding energies for the core levels of 5-Br-2-Cl-pyrimidine provide a strong reference for the expected values in this compound.

Table 2: Experimental Core-Level Binding Energies (eV) for 5-Br-2-Cl-Pyrimidine nih.gov

| Core Level | Binding Energy (eV) |

| C 1s | 286.0 - 288.5 |

| N 1s | 400.0 - 401.5 |

| Br 3d5/2 | ~70.5 |

| Cl 2p3/2 | ~200.0 |

This interactive table presents the experimental binding energies for the core levels of 5-Br-2-Cl-pyrimidine, which serves as a close analog for the target compound.

The precise binding energies can be influenced by the presence of the 4-bromophenyl group in the target molecule, which may cause slight shifts due to its electronic effects. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used in conjunction with experimental XPS data to provide a more detailed assignment of the spectral features and a deeper understanding of the electronic structure of these molecules. nih.gov The combination of experimental XPS and theoretical analysis provides a robust method for the characterization of halogenated pyrimidines. nih.gov

Computational and Theoretical Investigations of 5 4 Bromophenyl 2 Chloropyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, electronic properties, and reactivity indices. For 5-(4-Bromophenyl)-2-chloropyrimidine, DFT calculations can provide a detailed understanding of its electronic makeup and predict its chemical reactivity. Such calculations have been performed on structurally similar compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), to analyze their electronic and structural properties. wuxiapptec.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl and pyrimidine (B1678525) rings, while the LUMO is likely centered on the electron-deficient pyrimidine ring, particularly at the carbon atoms bearing the chloro and bromo substituents. This distribution makes these sites susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Predicted Value (eV) | Description |

| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.5 to 5.5 | ELUMO - EHOMO; indicates chemical reactivity |

| Ionization Potential (I) | 6.5 to 7.5 | -EHOMO; energy required to remove an electron |

| Electron Affinity (A) | 1.0 to 2.0 | -ELUMO; energy released when an electron is added |

| Chemical Hardness (η) | 2.25 to 2.75 | (I - A) / 2; resistance to change in electron configuration |

| Electronegativity (χ) | 3.75 to 4.75 | (I + A) / 2; power to attract electrons |

| Electrophilicity Index (ω) | 2.6 to 4.0 | χ² / (2η); a measure of electrophilic power |

Note: The values in this table are illustrative and based on trends observed in similar bromophenyl-substituted pyrimidine compounds. Actual values would require specific DFT calculations.

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The EPS map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. Red regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas), which are susceptible to nucleophilic attack.

For this compound, the EPS map would be expected to show a negative potential (red) around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them sites for protonation and coordination with electrophiles. Conversely, positive potentials (blue) would likely be observed around the hydrogen atoms and the carbon atom attached to the chlorine, indicating their susceptibility to nucleophilic attack. The bromine atom can exhibit a region of positive potential on its outermost surface, known as a σ-hole, which can participate in halogen bonding.

Quantum Mechanical (QM) Analysis of Reaction Regioselectivity and Transition States

Quantum mechanical calculations are instrumental in predicting the regioselectivity of chemical reactions by determining the energies of possible transition states. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom on the pyrimidine ring is replaced by a nucleophile.

The pyrimidine ring has two carbon atoms susceptible to nucleophilic attack: C2 (attached to chlorine) and potentially other positions depending on the reaction conditions and the nature of the nucleophile. QM analysis can model the reaction pathways for nucleophilic attack at different positions. By calculating the activation energy for each pathway, which corresponds to the energy of the transition state, the most favorable reaction site can be identified. The pathway with the lowest activation energy will be the kinetically preferred one.

In the case of 2-chloropyrimidines, nucleophilic attack is generally favored at the C2 position due to the electron-withdrawing nature of the ring nitrogens and the good leaving group ability of the chloride ion. QM studies on similar systems, such as 2-MeSO2-4-chloropyrimidine, have shown that the regioselectivity of SNAr reactions can be highly dependent on the substituents on the pyrimidine ring and the nature of the attacking nucleophile. nih.gov These studies reveal that both the electronic properties of the substrate and non-covalent interactions in the transition state play a crucial role in determining the reaction outcome. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule has a degree of rotational freedom around the single bond connecting the phenyl and pyrimidine rings. The dihedral angle between these two rings is a key conformational parameter. MD simulations can reveal the preferred orientation of the rings relative to each other and the energy barriers for rotation. This information is crucial for understanding how the molecule might fit into a binding site of a protein or interact with other molecules.

Furthermore, MD simulations can be used to study the non-covalent interactions of this compound. In a simulated solvent environment, the simulations can show how solvent molecules arrange around the solute and the nature of the intermolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions. In the context of drug design, MD simulations can be used to model the interaction of the molecule with a target protein, providing insights into the stability of the complex and the key residues involved in binding.

5 4 Bromophenyl 2 Chloropyrimidine As a Key Synthetic Intermediate and Building Block

Role in the Construction of Diversely Functionalized Pyrimidine (B1678525) Scaffolds

The inherent reactivity of 5-(4-Bromophenyl)-2-chloropyrimidine makes it an excellent starting point for generating a wide array of substituted pyrimidines. The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of diverse side chains and functional groups at this position.

For instance, in the synthesis of endothelin receptor antagonists, the 2-chloro group is displaced by reacting the pyrimidine core with sulfamide (B24259) potassium salts or by introducing ethylene (B1197577) glycol side chains under basic conditions. acs.orgacs.org This reactivity is fundamental to building the complex ether linkages seen in pharmacologically active molecules like Macitentan. acs.orgacs.org

Furthermore, the 4-bromophenyl moiety provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the formation of new carbon-carbon bonds, linking the pyrimidine scaffold to various aryl or heteroaryl groups. The Suzuki-Miyaura cross-coupling of N-(4-bromophenyl)furan-2-carboxamide with different aryl boronic acids has been demonstrated to produce a library of compounds with fair to good yields (32–83%). nih.gov This strategic functionalization of the bromo group is a powerful method for expanding molecular diversity and exploring structure-activity relationships (SAR). nih.gov

The combination of these two reactive sites allows for a modular approach to synthesis, where different functionalities can be systematically introduced at both the pyrimidine core and the peripheral phenyl ring, leading to a vast number of unique, diversely functionalized pyrimidine scaffolds.

Precursor in Multistep Organic Synthesis Pathways

This compound is a recognized intermediate in several multistep synthesis pathways aimed at producing complex, biologically active molecules. Its most notable application is in the synthesis of the dual endothelin receptor antagonist, Macitentan. google.comnih.govresearchgate.net In this pathway, the related compound 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), which shares the core structure, is used as a key intermediate. google.comresearchgate.net

The synthesis of Macitentan and its analogues illustrates the role of this pyrimidine core as a central scaffold upon which the final complex molecule is assembled. The synthesis often begins by reacting a dichloro-pyrimidine building block with a sulfamide potassium salt. acs.org Subsequently, an ethylene glycol side chain is introduced, which is then further functionalized. acs.orgacs.org For example, a monochloro-pyrimidine intermediate can be reacted with ethylene glycol in the presence of a base to furnish the corresponding alcohol, which then serves as a connection point for another substituted pyrimidine ring. acs.orgacs.org

The general synthetic approach highlights the utility of the chloro-substituted pyrimidine as a stable yet reactive precursor that can be carried through multiple synthetic steps while retaining a key point for late-stage functionalization. This step-wise construction is critical for building molecules with the specific stereochemistry and functional group arrangement required for potent biological activity.

Table 1: Selected Reactions in Multistep Synthesis Involving Pyrimidine Intermediates

| Starting Material | Reagents and Conditions | Product Type | Yield (%) | Reference |

| Dichloro-pyrimidine building block | Sulfamide potassium salt, DMSO, rt | Monochloro-pyrimidine intermediate | Not specified | acs.org |

| Monochloro-pyrimidine intermediate | Ethylene glycol, Potassium tert-butylate, DME, 90-100°C | Alcohol derivative | 70-90 | acs.orgacs.org |

| Alcohol derivative | 2-Chloro-5-bromopyrimidine, NaH, THF, 75°C | Final ether-linked compound | 43 | acs.org |

| N-(4-bromophenyl)furan-2-carboxamide | Aryl/heteroaryl boronic acids, Pd(PPh₃)₄, K₃PO₄ | N-(4-arylphenyl)furan-2-carboxamides | 32-83 | nih.gov |

Strategies for Introducing Complex Molecular Architectures via this compound

The strategic use of this compound in synthesis relies on the controlled and selective manipulation of its two key reactive sites. The differential reactivity of the C2-Cl bond (prone to SNAr) and the C-Br bond on the phenyl ring (prone to oxidative addition in cross-coupling) allows for orthogonal chemical strategies.

A common strategy involves first addressing the more labile 2-chloro position. Nucleophilic substitution at this site is typically achieved under milder conditions than those required for palladium-catalyzed cross-coupling at the bromophenyl group. This allows chemists to first build out the core structure attached to the pyrimidine ring and then, in a subsequent step, modify the peripheral phenyl ring via a Suzuki, Sonogashira, or other cross-coupling reaction. This sequential approach is efficient for creating complex structures, as demonstrated in the synthesis of various kinase inhibitors and other therapeutic agents. nih.gov

Alternatively, the bromophenyl moiety can be functionalized first, leaving the 2-chloro position for later-stage modification. This might be advantageous if the desired substituent at the 2-position is incompatible with the conditions of the cross-coupling reaction. The ability to choose the reaction sequence provides significant flexibility in synthetic design, enabling the construction of intricate molecular architectures that would be difficult to access otherwise. This strategic flexibility is a hallmark of modern synthetic efforts toward complex molecules. escholarship.org

Development of Chemical Libraries Based on the this compound Core

The this compound scaffold is an ideal foundation for the development of chemical libraries for drug discovery and chemical biology. Its capacity for dual functionalization allows for the systematic generation of a large number of analogues from a common intermediate, a core principle of library synthesis.

In the pursuit of novel endothelin receptor antagonists, extensive structure-activity relationship (SAR) studies were conducted by creating libraries of compounds based on a central pyrimidine core. acs.orgacs.org By varying the substituents at different positions, researchers were able to identify key structural features that lead to high potency. For example, introducing substituents like chloro, bromo, methoxy, or methylthio at the 5-position of a related pyrimidine core was found to improve affinity for the ETA receptor. acs.org

Similarly, libraries of 2,4-bisanilinopyrimidine derivatives have been synthesized to explore potential Aurora kinase inhibitors. nih.gov Starting from 2,4-dichloropyrimidine (B19661) building blocks, various anilines were introduced to generate an initial library of intermediates, which were then further functionalized. nih.gov This library-based approach allows for rapid exploration of the chemical space around the core scaffold, facilitating the identification of potent and selective inhibitors. The use of such scaffolds is a common strategy in fragment-based drug discovery and high-throughput screening campaigns to accelerate the identification of lead compounds. dtu.dkchemdiv.com

Future Perspectives and Emerging Research Avenues for 5 4 Bromophenyl 2 Chloropyrimidine Chemistry

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The functionalization of the 5-(4-Bromophenyl)-2-chloropyrimidine scaffold is critically dependent on catalytic cross-coupling reactions. Future research is intensely focused on discovering novel catalytic systems that offer superior selectivity and efficiency, particularly in differentiating the reactive sites on the pyrimidine (B1678525) ring. The C2-chloro and C5-aryl positions present distinct opportunities for modification, and achieving precise control is paramount.

Emerging trends include the use of earth-abundant metal catalysts, such as cobalt, as a more sustainable alternative to traditional palladium catalysts. A cobalt-catalyzed cross-coupling method has been reported for reacting 2-chloropyrimidines with in-situ prepared arylzinc halides, offering a practical route to 2-aryldiazines. nih.gov Furthermore, advancements in palladium catalysis are moving towards ligand-controlled selectivity. The development of sterically hindered N-heterocyclic carbene (NHC) ligands, for instance, has enabled unprecedented C4-selective coupling in 2,4-dichloropyridines, a principle that could be extended to control reactivity in related pyrimidine systems. nsf.gov Ligand-free conditions are also being explored, which have surprisingly shown the ability to reverse conventional selectivity patterns in dihaloheteroarenes. nsf.gov

These next-generation catalysts are expected to enable the construction of complex molecular architectures from this compound with fewer steps, higher yields, and greater predictability.

Table 1: Comparison of Emerging Catalytic Systems for Pyrimidine Functionalization

| Catalytic System | Target Reaction | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Cobalt-halide/Zn dust | Cross-coupling of 2-chlorodiazines with arylzinc halides nih.gov | Utilizes earth-abundant metal; mild reaction conditions. | Selective functionalization at the C2-chloro position. |

| Palladium with sterically hindered NHC ligands | Ligand-controlled C4 cross-coupling of 2,4-dichloropyridines nsf.gov | High regioselectivity, overriding inherent substrate reactivity. | Precise modification of multi-halogenated pyrimidine derivatives. |

| Ligand-free Palladium ("Jeffery" conditions) | C5-selective cross-coupling of 2,5-dichloropyrimidine (B52856) nsf.gov | Unconventional selectivity; operational simplicity. | Exploring non-traditional reactivity at the C5-aryl group. |

Development of Advanced Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry is a major driver for innovation in the synthesis of heterocyclic compounds. For this compound, future research will prioritize the development of sustainable methodologies that reduce waste, minimize energy consumption, and utilize renewable resources.

One promising approach is the use of multicomponent reactions (MCRs). A novel iridium-catalyzed MCR has been developed to synthesize highly substituted pyrimidines from amidines and up to three different alcohols, liberating only hydrogen and water as byproducts. nih.govacs.org This strategy is highly efficient and allows for the rapid assembly of diverse pyrimidine libraries from biomass-accessible starting materials. organic-chemistry.orgbohrium.com

Furthermore, the use of green reaction conditions, such as microwave irradiation in catalyst-free systems, is gaining traction. This has been successfully applied to the synthesis of fused pyrimidine systems, resulting in high yields, shorter reaction times, and simpler workups compared to conventional heating methods. researchgate.net These principles can be directly applied to the synthesis and modification of this compound, reducing the environmental footprint of its production.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms represent a paradigm shift in chemical manufacturing, moving from traditional batch processes to continuous production. The integration of these technologies into the synthesis of this compound and its derivatives offers significant advantages in terms of process control, safety, and scalability. nih.gov

High-temperature and high-pressure continuous flow reactors have been used to synthesize fused pyrimidinone and quinolone derivatives in minutes, achieving yields of up to 96%. acs.orgacs.org This dramatic reduction in reaction time, coupled with the use of low-boiling-point solvents, facilitates easy purification and makes the process highly amenable for rapid compound library generation and large-scale production. acs.orgfigshare.com The enclosed nature of flow reactors also enhances safety, which is crucial when dealing with hazardous reagents. nih.gov Automating these flow systems allows for high-throughput screening of reaction conditions and the creation of large libraries of derivatives for drug discovery programs.

Table 2: Advantages of Flow Chemistry for Pyrimidine Synthesis

| Feature | Benefit | Relevance to this compound |

|---|---|---|

| Enhanced Heat & Mass Transfer | Improved reaction control, higher yields, fewer side products. nih.gov | More efficient and cleaner synthesis of the core structure and its derivatives. |

| Rapid Reaction Times | Significant reduction in synthesis time (hours to minutes). mdpi.com | Accelerated production and screening of novel compounds. |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. acs.org | Facilitates industrial manufacturing for pharmaceutical or material applications. |

| Automation & Integration | Enables high-throughput screening and telescoped reaction sequences. nih.gov | Rapid optimization of synthetic routes and generation of diverse chemical libraries. |

Theoretical Prediction and Validation of Novel Reactivity Patterns

Computational chemistry is becoming an indispensable tool for predicting and understanding chemical reactivity, guiding experimental design and accelerating discovery. For this compound, theoretical methods like Density Functional Theory (DFT) are poised to play a crucial role in predicting novel reactivity patterns.

Quantum chemical approaches can be used to estimate key molecular properties, such as the acidities (pKa) of pyrimidine scaffolds, which influence their behavior in different chemical environments. nih.gov DFT calculations can also elucidate reaction mechanisms, predict the stability of intermediates, and explain the origins of regioselectivity in catalytic reactions. researchgate.netresearchgate.net For example, computational studies can model the interaction of the pyrimidine with a catalyst's active site, helping to rationalize why a particular ligand promotes coupling at one position over another. This predictive power allows researchers to perform in silico screening of potential reactions and catalysts, saving significant time and resources in the lab.

Design of Next-Generation Pyrimidine-Based Chemical Probes and Tools

The this compound scaffold is an attractive starting point for the design of next-generation chemical probes and tools for biological research. Its structure can be systematically modified to create molecules that can interrogate biological systems with high specificity.

Future research will focus on designing derivatives that can act as fluorescent probes, inhibitors, or activity-based probes. For instance, pyrimidine-based sensors have been developed into fluorescent organic nanoparticles (FONPs) for the selective detection of bacteria like Pseudomonas aeruginosa. rsc.org This concept can be adapted to design probes that target specific enzymes or cellular components, where binding to the target modulates the probe's fluorescent properties.

Moreover, the pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other anticancer agents. researchgate.netmdpi.comnih.gov Structure-based drug design, which utilizes the 3D structure of a target protein, will guide the rational design of new inhibitors derived from this compound. researchgate.net By modifying the substituents at the C2 and C5 positions, researchers can optimize binding affinity, selectivity, and pharmacokinetic properties to create potent and specific chemical tools for validating new drug targets and studying disease pathways.

Q & A

Q. What are the recommended synthetic routes for 5-(4-Bromophenyl)-2-chloropyrimidine, and how are reaction conditions optimized?

A common method involves reductive amination of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride dihydrate in hydrochloric acid at 273 K, followed by alkaline extraction and recrystallization from acetonitrile (yield: 90%) . Key optimization factors include temperature control (e.g., maintaining 273 K during reduction) and stoichiometric ratios of reagents. Nucleophilic substitutions may require bases like NaOH or K₂CO₃ to enhance reactivity .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- X-ray diffraction (XRD): Reveals planar pyrimidine rings with coplanar Br, Cl, and NH₂ groups, and intermolecular N–H···N hydrogen bonds forming 2D networks (r.m.s. deviation: 0.087 Å) .

- Melting point: Reported as 78–80°C, consistent with purity validation .

- NMR/GC-MS: Used to confirm molecular structure and purity (>98% by GC) .

Q. How does the bromophenyl substituent influence reactivity in cross-coupling reactions?

The bromine atom at the 4-position of the phenyl ring facilitates Suzuki–Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. For example, coupling with boronic acids under Pd catalysis can yield biaryl derivatives, critical for pharmaceutical intermediates .

Advanced Research Questions

Q. How do reaction conditions impact regioselectivity in nucleophilic substitution reactions?

Regioselectivity at the 2-chloro position of the pyrimidine ring is influenced by:

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalysts: Phase-transfer catalysts improve yields in biphasic systems.

- Temperature: Elevated temperatures (80–100°C) favor substitution over side reactions like elimination .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?

Discrepancies often arise from:

- Impurity profiles: Byproducts from incomplete reduction (e.g., nitro group intermediates) may skew NMR/GC-MS data .

- Crystallization solvents: Acetonitrile vs. ethanol can alter crystal packing, affecting XRD results . Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents) are recommended .

Q. How can computational modeling predict the compound’s solid-state behavior and reactivity?

- DFT calculations: Model hydrogen-bonding networks to explain crystal stability (e.g., N7–H72···N3 interactions with bond distances ~2.8 Å) .

- Molecular docking: Predict interactions with biological targets (e.g., kinase enzymes) by analyzing steric and electronic effects of the bromophenyl group .

Q. What are the implications of the compound’s halogen substituents in medicinal chemistry?

- Bromine: Enhances lipophilicity and bioavailability, improving membrane permeability.

- Chlorine: Stabilizes the pyrimidine ring via electron-withdrawing effects, favoring electrophilic substitutions. These features make it a scaffold for antitumor agents, as seen in analogs with IC₅₀ values <1 µM in cancer cell lines .

Methodological Considerations

Q. How to design a kinetic study for substitution reactions at the 2-chloro position?

- Variable control: Monitor reaction rates under varying temperatures (25–100°C), nucleophile concentrations, and solvents.

- Analytical tools: Use HPLC to track intermediate formation and Arrhenius plots to determine activation energy .

Q. What precautions are necessary for handling air- or moisture-sensitive derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.